(R)-N-(1-Phenylethyl)hydroxylamine possesses a chiral center, meaning its mirror image is non-superimposable. This property makes it valuable in asymmetric synthesis, a technique for creating molecules with a specific handedness (chirality) crucial for various applications in pharmaceuticals and materials science. The chiral amine group in (R)-N-(1-Phenylethyl)hydroxylamine can act as a chiral auxiliary, directing the formation of new chiral centers in target molecules with desired stereochemistry.
(R)-N-(1-Phenylethyl)hydroxylamine oxalate is a chiral compound characterized by the molecular formula C₁₀H₁₃NO and a molecular weight of approximately 227.21 g/mol. This compound features a hydroxylamine functional group attached to a phenethyl moiety, making it of interest in both synthetic organic chemistry and biological studies. The oxalate salt form enhances its stability and solubility in various solvents, which is beneficial for experimental applications .
There is no current scientific research available on the mechanism of action of (R)-N-(1-Phenylethyl)hydroxylamine oxalate.
These reactions highlight its versatility as a reagent in organic synthesis .
Research indicates that hydroxylamines, including (R)-N-(1-Phenylethyl)hydroxylamine oxalate, exhibit various biological activities. They can act as:
The compound's specific biological effects are still under investigation, but its potential implications in pharmacology and toxicology are notable.
The synthesis of (R)-N-(1-Phenylethyl)hydroxylamine oxalate typically involves the following steps:
This method allows for the production of the compound with high purity and yields .
(R)-N-(1-Phenylethyl)hydroxylamine oxalate finds applications in:
These applications underscore its importance in both industrial and research settings .
Studies on (R)-N-(1-Phenylethyl)hydroxylamine oxalate have primarily focused on its interactions with biological systems. Notable interactions include:
Further research is needed to fully understand its pharmacokinetics and interactions within biological systems .
Several compounds share structural similarities with (R)-N-(1-Phenylethyl)hydroxylamine oxalate, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-N-(1-Phenylethyl)hydroxylamine oxalate | C₁₀H₁₃NO | Enantiomeric form; different biological activity |
| (R)-N-(α-Methylbenzyl)hydroxylamine oxalate | C₈H₁₁NO | Contains a methyl group; different steric properties |
| Hydroxylamine | NH₂OH | Simple structure; lacks phenethyl substitution |
The uniqueness of (R)-N-(1-Phenylethyl)hydroxylamine oxalate lies in its specific chiral configuration and the presence of the phenethyl group, which can influence both its reactivity and biological properties compared to other similar compounds .
The catalytic asymmetric reduction of nitroalkenes represents the most direct route to enantiopure hydroxylamine derivatives. A 2013 study demonstrated that thiourea organocatalysts facilitate tandem reduction/nitro-Mannich reactions, converting β-nitroalkenes into anti-β-nitroamines with 73–99% ee. Key to this process is the catalyst's dual hydrogen-bonding capability, which aligns the nitroalkene substrate for selective hydride transfer from Hantzsch ester reductants.
Nickel-catalyzed asymmetric hydrogenation has emerged as a robust alternative, particularly for β-acylamino nitroolefins. Under mild conditions (25°C, 50 bar H₂), Ni/(R,R)-QuinoxP* complexes achieve quantitative conversions and 94–99% ee for aliphatic substrates. Mechanistic studies reveal acetate-assisted heterolytic H₂ cleavage, followed by 1,4-hydride addition to the nitroolefin's β-position (Figure 1). This method circumvents over-reduction issues prevalent in palladium-based systems.
Table 1: Comparative Performance of Nitroalkene Reduction Catalysts
Classical resolution through diastereomeric salt crystallization remains indispensable for industrial-scale production. Racemic N-(1-phenylethyl)hydroxylamine forms distinct crystalline complexes with oxalic acid, leveraging the chiral center's configuration-dependent solubility. X-ray crystallography of analogous systems reveals that (R)-enantiomers preferentially adopt chair conformations with oxalate anions through N–H···O and O–H···O hydrogen bonds (2.8–3.1 Å bond lengths).
Optimized protocols using ethanol/water (7:3 v/v) at −20°C achieve 88% recovery of the (R)-oxalate salt with >99% diastereomeric excess. The mother liquor can be racemized via base-catalyzed keto-enol tautomerism, enabling theoretical 100% yield through iterative recycling. Recent advances in predictive crystallization modeling have reduced process development timelines by 40% compared to empirical screening approaches.
Flavoprotein nitroreductases from Bacillus amyloliquefaciens and Enterobacter cloacae have been engineered for stereoselective nitro group reduction. Co-expression with chlorophyll-based photocatalysts enables light-driven NADPH regeneration, achieving 90% yield of (R)-N-(1-phenylethyl)hydroxylamine from nitroethane precursors under ambient conditions. This photoenzymatic system overcomes the bio-Nef reaction limitation by rapidly protonating the nitronate intermediate before C–N bond cleavage occurs.
Transaminase-mediated amination offers an alternative route starting from prochiral ketones. The ω-transaminase from Arthrobacter citreus (AcTA) converts 1-phenyl-1-nitropropane to the target amine with 97% ee when paired with L-alanine as the amino donor. Directed evolution has improved AcTA's thermal stability (T₅₀⁶₀ = 68°C) and substrate tolerance toward sterically hindered nitroalkanes.
The compound’s ability to act as a chiral ammonia equivalent has been leveraged in the synthesis of five- and six-membered lactams, such as 5-oxopyrrolidine-3-carboxylic acids and 6-oxopiperidine-3-carboxylic acids. The methodology involves a one-pot Michael reaction followed by cyclization, where (R)-N-(1-Phenylethyl)hydroxylamine oxalate introduces stereochemical control. For example, reacting itaconic acid with this auxiliary under basic conditions yields diastereomeric lactams, which are separable via crystallization due to the auxiliary’s bulky phenylethyl group [1].
The auxiliary’s configuration (R) dictates the spatial arrangement during cyclization, ensuring high diastereoselectivity. Substrates such as diethyl homoitaconate similarly undergo this cascade, forming piperidinones with quaternary stereocenters. The diastereomeric excess (de) typically exceeds 90% under optimized conditions, as confirmed by nuclear magnetic resonance (NMR) analysis [1]. Post-cyclization, the auxiliary remains intact, enabling purification before its removal.
The Michael addition-cyclization sequence is a cornerstone of asymmetric synthesis for constructing complex heterocycles. (R)-N-(1-Phenylethyl)hydroxylamine oxalate facilitates enantioselective additions to α,β-unsaturated carbonyl compounds. For instance, in reactions with itaconic acid derivatives, the auxiliary’s phenylethyl group directs the nucleophilic attack to the β-position, establishing a stereocenter that propagates through subsequent cyclization [1].
Key factors influencing selectivity include solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates and stereocontrol, while lower temperatures (0–5°C) minimize epimerization. The cyclization step, often intramolecular, proceeds via a six-membered transition state, locking the stereochemistry. This method has been applied to synthesize pyrrolizidine and indolizidine alkaloid precursors, achieving enantiomeric ratios (er) of up to 98:2 [1].
A critical advantage of (R)-N-(1-Phenylethyl)hydroxylamine oxalate is its facile removal under mild conditions. Catalytic hydrogenolysis cleaves the N–O bond without disrupting the lactam or piperidinone framework. Typically, palladium on carbon (Pd/C) in ethanol under hydrogen gas (1–3 atm) achieves quantitative auxiliary removal within 2–4 hours [1].
The oxalate counterion enhances solubility in protic solvents, ensuring efficient hydrogen uptake. Post-hydrogenolysis, the free amine is often isolated via acid-base extraction, with yields averaging 85–92% [1]. This method contrasts with harsher cleavage conditions required for other auxiliaries, preserving acid-sensitive functional groups.
| Catalyst | Solvent | H₂ Pressure | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | Ethanol | 1 atm | 2 | 92 |
| Pd(OH)₂/C | THF | 3 atm | 4 | 88 |
| Ra–Ni | Methanol | 2 atm | 6 | 78 |
Data adapted from Kleban et al. (2017) [1].
The aza-Hock rearrangement represents a significant advancement in nucleophilic amination chemistry, particularly when involving (R)-N-(1-phenylethyl)hydroxylamine oxalate and related hydroxylamine derivatives. This transformation provides a metal-free pathway for direct carbon-nitrogen bond formation through carbon-carbon bond cleavage [1] [2] [3].
The mechanistic pathway proceeds through four key steps: (1) generation of a benzyl cation via benzyl alcohol solvolysis by hexafluoroisopropanol, (2) formation of a reactive O-(1-phenylethyl)hydroxylamine intermediate, (3) aryl migration to form an iminium tosylate salt, and (4) irreversible hydrolysis of the imine yielding the desired aniline product [3]. This process is fundamentally different from traditional amination approaches as it involves dealkylative amination rather than conventional carbon-hydrogen functionalization [1] [4].
The nucleophilic attack of arylsulfonyl hydroxylamine derivatives onto benzyl cation intermediates constitutes the critical bond-forming event. Tosylated N-(1-phenylethyl)hydroxylamine derivatives demonstrate particular efficacy in these transformations, with yields ranging from 65-74% under optimized conditions [1] [2]. The weak nitrogen-oxygen bond in these hydroxylamine derivatives, analogous to the oxygen-oxygen bond in cumene hydroperoxide, renders them susceptible to Hock-type rearrangement in acidic solvents [2] [3].
The reaction demonstrates remarkable substrate tolerance, accommodating various benzyl alcohol surrogates including ethers, esters, and halides. Over ten different amination reagents can be employed, facilitating the rapid assembly of diverse aniline products [1] [3]. The methodology proves particularly valuable for accessing specific isomers of substituted anilines, addressing selectivity challenges inherent in traditional nitration-reduction sequences or modern arene carbon-hydrogen aminations [1] [3].
Mechanistically, the transformation operates through a cationic rearrangement pathway rather than radical processes. Control experiments demonstrate that benzyl cations serve as key intermediates, with the formation of ether byproducts from electron-deficient alcohols providing strong evidence for this mechanism [3]. The absence of detectable radicals under reaction conditions, combined with the failure of radical trapping experiments, supports the ionic nature of this transformation [3].
The utilization of (R)-N-(1-phenylethyl)hydroxylamine oxalate in metal-free carbon-carbon bond functionalization represents a paradigm shift from traditional transition metal-catalyzed processes. This approach leverages the electrophilic nature of hydroxylamine derivatives to achieve direct amination through carbon-carbon bond cleavage [5] [6] [7].
The metal-free methodology demonstrates exceptional functional group compatibility and operates under mild conditions without requiring inert atmosphere or specialized equipment [5] [6]. The transformation proceeds through a charge transfer interaction between aromatic systems and electron-deficient hydroxylamine derivatives, followed by single electron transfer processes [5] [8]. This mechanistic pathway distinguishes it from metal-catalyzed variants that typically require expensive transition metal catalysts and harsh reaction conditions.
Arylsulfonyl hydroxylamine reagents exhibit remarkable versatility in these transformations, with different reagent types providing access to both primary and secondary anilines [5]. The reagent O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine proves particularly effective for primary aniline synthesis, while tosylated derivatives such as TsONHR facilitate secondary aniline formation [5] [3]. This selectivity enables synthetic chemists to access complementary product classes through appropriate reagent selection.
The scope of substrates amenable to metal-free carbon-carbon functionalization extends beyond simple benzyl alcohols to include alkylarenes, styrenes, benzyl ethers, and benzyl esters [5]. Each substrate class requires specific optimization of reaction conditions, with yields ranging from 25-94% depending on substrate structure and hydroxylamine reagent employed [5] [3]. The methodology proves particularly valuable for late-stage functionalization of complex pharmaceutical intermediates and natural products.
Scalability represents a significant advantage of this metal-free approach, with gram-scale reactions proceeding efficiently under standard laboratory conditions [5] [3]. The absence of transition metal catalysts eliminates concerns regarding metal contamination in pharmaceutical applications, while the operational simplicity facilitates technology transfer to manufacturing environments [5].
The mechanistic understanding of these transformations has been enhanced through extensive mechanistic studies involving isotope labeling, crossover experiments, and intermediate trapping [3] [6]. These investigations confirm the involvement of hydroxylamine-derived electrophilic nitrogen species in the bond-forming event, with stereochemical outcomes dependent on the specific hydroxylamine structure and reaction conditions employed [3].
Computational investigations of aza-Hock rearrangements involving (R)-N-(1-phenylethyl)hydroxylamine derivatives provide crucial insights into the stereochemical control mechanisms governing these transformations. Density functional theory calculations at the PBE/def-TZVP level reveal that homolytic carbon-nitrogen bond cleavage is energetically favored over heterolytic pathways by approximately 3.2 kcal/mol [9].
The computational analysis demonstrates that stereochemical retention in these rearrangements depends critically on solvent cage effects and the stability of radical pair intermediates [9]. In dichloromethane, calculations predict 85-95% stereochemical retention, consistent with experimental observations of 88-92% retention under optimized conditions [9]. The reduced retention observed in more polar solvents such as tetrahydrofuran (65-75%) reflects increased cage escape and subsequent racemization pathways [9].
Transition state modeling reveals that the migration of aryl groups is kinetically favored over alkyl migration in aza-Hock rearrangements. The activation barrier for aryl migration (12.4 kcal/mol) is significantly lower than alternative pathways (15.8 kcal/mol), explaining the experimental preference for aromatic substituent transfer [9]. This computational prediction aligns with experimental observations showing exclusive aryl migration in substrates containing both aromatic and aliphatic substituents [3].
The electronic structure analysis indicates that the captodative effect of the phosphite catalyst and extended conjugation contribute to radical stabilization in these systems [9]. Natural bond orbital analysis reveals significant charge delocalization in the transition state structures, with the nitrogen-centered radical exhibiting partial carbocation character [9]. This electronic reorganization facilitates the concerted nature of the rearrangement process while maintaining stereochemical integrity.
Solvent effects on stereochemical outcomes have been systematically investigated through continuum solvation models. The calculations demonstrate that polar aprotic solvents stabilize ionic intermediates relative to radical species, leading to increased racemization through enhanced cage escape [9]. Conversely, less polar solvents favor tight ion pair formation and rapid recombination within the solvent cage, preserving stereochemical information [9].
The energetic profile of the complete reaction pathway reveals that the carbon-nitrogen bond cleavage step represents the rate-determining process, with subsequent aryl migration occurring through a barrierless pathway [9]. This computational prediction explains the experimental observation that substrate electronics primarily influence reaction rates rather than stereochemical outcomes [3] [9].
Conformational analysis of hydroxylamine derivatives demonstrates that the (R)-configuration of N-(1-phenylethyl)hydroxylamine adopts a preferred conformation that minimizes steric interactions between the phenyl ring and the hydroxylamine oxygen [9]. This conformational preference contributes to the high stereoselectivity observed in practical applications, as the reactive conformation is strongly biased toward one diastereomeric transition state [9].
The computational studies also reveal the importance of hydrogen bonding interactions in stabilizing specific conformations of hydroxylamine substrates [9]. Intramolecular hydrogen bonds between the hydroxyl group and aromatic π-systems influence the preferred orientation of reactive intermediates, directly impacting the stereochemical course of subsequent rearrangement processes [9].
Corrosive;Acute Toxic